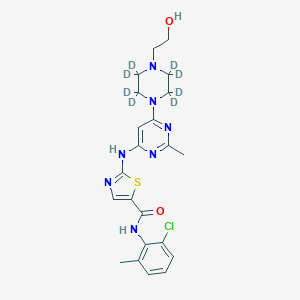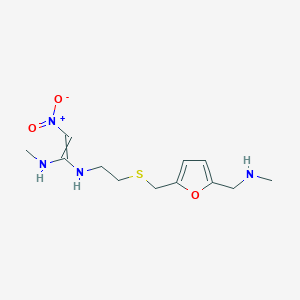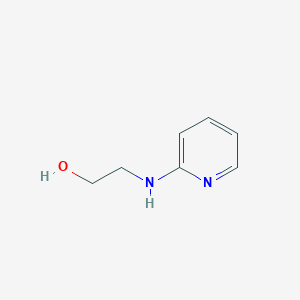
2-(Pyridin-2-ylamino)ethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves strategies that could be applied to 2-(Pyridin-2-ylamino)ethanol. For example, one approach involves the reaction of pyridine derivatives with alcohols under specific conditions to yield the desired products. A particular method demonstrated the synthesis of 2-(methyl-2-pyridinylamino)ethanol, highlighting the efficiency of modifying reaction conditions to enhance yield (L. Hui, 2006).
Molecular Structure Analysis
The molecular structure and complexation behavior of pyridine derivatives have been studied extensively. For instance, the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde has been explored, revealing insights into the molecular configuration and complexation with metals such as CuII and CdII (Z. Mardani et al., 2019).
Chemical Reactions and Properties
Pyridine derivatives like 2-(Pyridin-2-ylamino)ethanol participate in a range of chemical reactions, showcasing their chemical properties. For example, the protective group properties of 2-(pyridin-2-yl)ethanol for carboxylic acids demonstrate the compound's reactivity under both chemical and thermal conditions, offering valuable insights into its chemical behavior (Marios Elladiou & C. S. Patrickios, 2012).
Physical Properties Analysis
The physical properties of 2-(Pyridin-2-ylamino)ethanol, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in various solvents and conditions. While specific studies on 2-(Pyridin-2-ylamino)ethanol's physical properties are scarce, analogous compounds provide a foundation for predicting these characteristics. Research on similar pyridine derivatives often includes crystalline structure analysis and solubility assessments, offering a basis for understanding the physical properties of related compounds.
Chemical Properties Analysis
The chemical properties of 2-(Pyridin-2-ylamino)ethanol, including its reactivity with different chemical reagents and conditions, are of great interest. Studies on similar compounds have shown a range of reactions, such as acylation, where derivatives of pyridine, including those with aminoethanol groups, can act as substrates or catalysts in the formation of various products (Zhihui Liu et al., 2014). These investigations highlight the compound's versatility in synthetic chemistry applications.
Wissenschaftliche Forschungsanwendungen
Protecting Group for Carboxylic Acids : Elladiou and Patrickios (2012) found that 2-(pyridin-2-yl)ethanol is a suitable protecting group for methacrylic acid, enabling the conversion of poly[2-(pyridin-2-yl)ethyl methacrylate] to poly(methacrylic acid) (Elladiou & Patrickios, 2012).
Synthesis of Optically Active Compounds : Perrone et al. (2006) demonstrated a scalable chemoenzymatic route to synthesize (R)-1-(pyridin-3-yl)-2-aminoethanol, a component of beta3-adrenergic receptor agonists, using Candida antarctica SP435-L lip (Perrone et al., 2006).
Antimicrobial Activity : Salimon, Salih, and Hussien (2011) synthesized a compound incorporating 2-(pyridin-2-ylamino)ethanol that showed significant antimicrobial activity with MIC values ranging from 30.2 - 43.2 g cm-3 (Salimon, Salih, & Hussien, 2011).
Key Intermediate in Drug Synthesis : Hui (2006) highlighted that optimizing the reaction conditions for synthesizing 2-(methyl-2-pyridinylamino)Ethanol could significantly improve yields, making it a key intermediate for rosiglitazone synthesis (Hui, 2006).
Catalysis and Photocatalysis Applications : Mardani et al. (2019) explored the potential of complexes formed with 2-[(2-aminoethyl)amino]ethanol and pyridine-2-carbaldehyde as tetrahedral N3O-donor ligands for copper and cadmium, with applications in catalysis and photocatalysis (Mardani et al., 2019).
Green Chemistry Synthesis : Yennamaneni et al. (2020) presented a metal-free, green method for synthesizing 2-(pyridin-2-yl)ethanols, showcasing the move towards more eco-friendly chemical processes (Yennamaneni et al., 2020).
Antibacterial and Antifungal Properties : Patel and Agravat (2007) synthesized new pyridine derivatives that showed promising antibacterial and antifungal activities, relevant for pharmaceutical and cosmetic applications (Patel & Agravat, 2007).
Safety And Hazards
When handling 2-(Pyridin-2-ylamino)ethanol, it is advised to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided. Prolonged or repeated exposure should also be avoided. Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(pyridin-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-5-9-7-3-1-2-4-8-7/h1-4,10H,5-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLOQLKUWBXBBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329529 | |
| Record name | 2-(pyridin-2-ylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-ylamino)ethanol | |
CAS RN |
89943-04-4 | |
| Record name | 2-(2-Pyridinylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(pyridin-2-ylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(pyridin-2-yl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




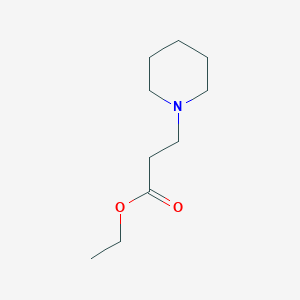

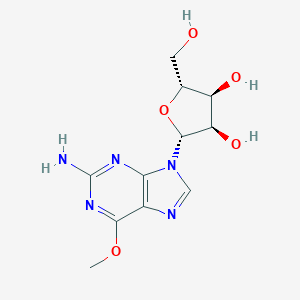
![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)
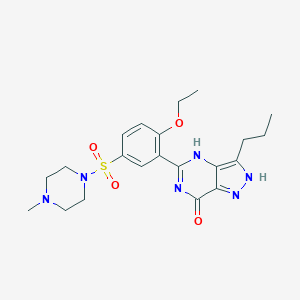

![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)


